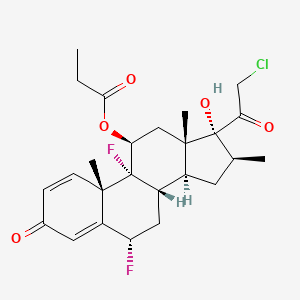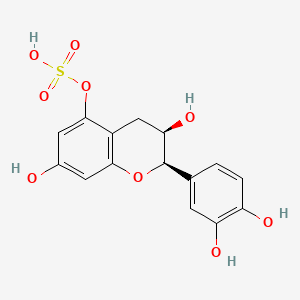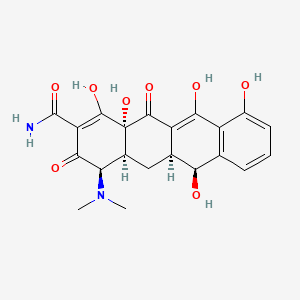
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Vue d'ensemble
Description
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, or 6-chloro-4-trifluoromethyl-2-pyridin-2-yl-benzoic acid methyl ester (C7H5ClF3NO2), is an organic compound belonging to the class of heterocyclic compounds known as pyridines. It is a colorless solid that is soluble in polar organic solvents. It is used in various scientific applications and has attracted attention due to its potential therapeutic applications.
Applications De Recherche Scientifique
Vasodilator Activity
- The compound has been studied for its potential vasodilator effects. Research has shown that certain similar compounds can cause vasodilation in the pulmonary and systemic vascular beds, suggesting their potential use in managing conditions related to blood flow and pressure (Pankey et al., 2011).
Bioavailability and Metabolism
- Studies on compounds with a similar structure have highlighted the significance of metabolism, particularly by the gut microflora, in determining their bioavailability. This insight is crucial for understanding how the compound behaves in biological systems and how it may be effectively utilized in therapeutic applications (Gonthier et al., 2003).
Polymer Analogues and Pharmacological Activity
- Research into polymer analogues of similar compounds has been conducted, revealing insights into their anti-inflammatory activities and how structural modifications can influence their pharmacological properties (Hrabák et al., 1983).
Derivative Compounds and Therapeutic Potential
- Derivative compounds have been synthesized and studied for various therapeutic activities, including anticonvulsant and neuroleptic properties. These studies contribute to a broader understanding of how structural changes can impact the biological activity and potential therapeutic applications of the compound (Hamor & Farraj, 1965).
Propriétés
IUPAC Name |
methyl 3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-3-8(5-9)11-6-10(14(16,17)18)7-12(15)19-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFTDBTWQCZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)



![Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate](/img/structure/B1429412.png)



![2-((pyrrolidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429418.png)



![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B1429426.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)